![molecular formula C23H19N3O B12131475 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)

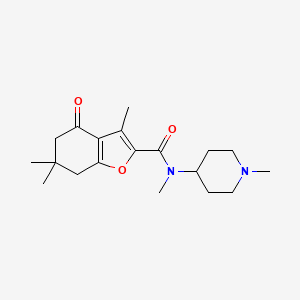

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining furan, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the Suzuki–Miyaura cross-coupling reaction is often employed to introduce aryl groups into the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthetic route is crucial for industrial applications.

化学反応の分析

Types of Reactions

5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

科学的研究の応用

5-(フラン-2-イル)-2-メチル-3,7-ジフェニル-6,7-ジヒドロピラゾロ[1,5-a]ピリミジンは、科学研究において様々な応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。

産業: 新素材や医薬品の開発に使用されます。

作用機序

5-(フラン-2-イル)-2-メチル-3,7-ジフェニル-6,7-ジヒドロピラゾロ[1,5-a]ピリミジンの作用機序は、特定の分子標的との相互作用を伴います。特定の酵素を阻害したり、受容体に結合したりして、生物学的経路を調節する可能性があります。 具体的な経路と標的は、特定の用途と生物学的コンテキストによって異なる場合があります .

類似化合物との比較

類似化合物

ピラゾロ[3,4-d]ピリミジン: キナーゼ阻害活性で知られています.

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 強力な抗がん特性を示します.

独自性

5-(フラン-2-イル)-2-メチル-3,7-ジフェニル-6,7-ジヒドロピラゾロ[1,5-a]ピリミジンは、フラン、ピラゾール、ピリミジン環を組み合わせた構造によりユニークです。この構造的なユニークさは、様々な生物学的標的と相互作用し、幅広い活性を示すことを可能にします。

特性

分子式 |

C23H19N3O |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

5-(furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C23H19N3O/c1-16-22(18-11-6-3-7-12-18)23-24-19(21-13-8-14-27-21)15-20(26(23)25-16)17-9-4-2-5-10-17/h2-14,20H,15H2,1H3 |

InChIキー |

QNSRLWXHVYCDBF-UHFFFAOYSA-N |

正規SMILES |

CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)

![(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)

![2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131420.png)

![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)

![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)

![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)

![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)

![2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)

![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)

![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)

![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)